molecular formula C20H17NO5 B114644 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione CAS No. 151775-55-2

3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione

Cat. No.: B114644
CAS No.: 151775-55-2
M. Wt: 351.4 g/mol
InChI Key: SIAUHMVIOVZXSB-UHFFFAOYSA-N
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Description

Background and Research Significance

The research significance of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione lies in its structural relationship to several bioactive compounds containing naphtho-benzofuran frameworks. Molecules containing the naphtho[2,3-b]furan core structure are considered privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and their documented biological activities.

The compound's physicochemical properties contribute significantly to its pharmaceutical potential. With a calculated XLogP3 value of 3.3, the compound demonstrates moderate lipophilicity, potentially allowing it to cross cell membranes while maintaining sufficient water solubility. The presence of one hydrogen bond donor and six hydrogen bond acceptors suggests capabilities for diverse molecular interactions with biological targets, as summarized in Table 1.

Table 1: Key Physicochemical Properties of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione

Property Value Significance
Molecular Weight 351.4 g/mol Falls within Lipinski's rule of five for drug-likeness
XLogP3-AA 3.3 Moderate lipophilicity; favorable for membrane permeability
Hydrogen Bond Donor Count 1 Contributes to target binding and solubility
Hydrogen Bond Acceptor Count 6 Enables multiple interaction points with biological targets
Rotatable Bond Count 4 Provides conformational flexibility
Topological Polar Surface Area 80 Ų Suggests moderate cell membrane permeability
Complexity 564 Indicates structural sophistication

Naphtho-furan derivatives, particularly those containing quinone functionalities like our target compound, have demonstrated significant biological activities. The quinone structure can participate in redox cycling, generating reactive oxygen species (ROS) that may contribute to the compound's biological effects. Additionally, the planar structure suggests potential for DNA intercalation, which could explain cytotoxic effects observed in related compounds.

Discovery Context and Historical Development

The development trajectory of compounds related to 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione provides valuable context for understanding its emergence in medicinal chemistry. While specific historical details about this exact compound are limited in the literature, the evolution of synthetic approaches to related naphtho-benzofuran structures illuminates its development pathway.

Synthetic methodologies for benzo[b]naphtho[2,3-d]furan-6,11-dione structures began emerging significantly in the early 2000s. A notable advancement came in 2004 with the development of an efficient one-pot remote anionic Fries rearrangement and metalation reaction, which provided access to the core benzo[b]naphtho[2,3-d]furan-6,11-dione structure. This synthetic approach represented a significant step forward in creating this complex structural motif.

More recently, synthetic organic chemistry has witnessed remarkable progress in developing efficient routes to naphtho-furan frameworks. In 2023, researchers reported a visible-light-mediated [3+2] cycloaddition reaction for the efficient synthesis of naphtho[2,3-b]furan-4,9-diones. This methodology employs 2-hydroxy-1,4-naphthoquinone and phenylacetylenes under blue LED irradiation (460 nm) without requiring additional catalysts, representing an environmentally friendly approach to these valuable scaffolds.

The timeline of synthetic developments related to naphtho-benzofuran structures is summarized in Table 2, highlighting the progressive refinement of synthetic approaches that have likely contributed to the accessibility of compounds like 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione.

Table 2: Historical Development of Synthetic Approaches to Naphtho-Benzofuran Structures

Year Synthetic Approach Significance Reference
2004 One-pot remote anionic Fries rearrangement and metalation reaction First efficient route to benzo[b]naphtho[2,3-d]furan-6,11-dione
2015 Brønsted acidic ionic liquid catalysis for related structures Development of recyclable catalytic systems
2023 Visible-light-mediated [3+2] cycloaddition Green chemistry approach without metal catalysts

2-Phenylnaphthalene Structural Pattern Hypothesis

The 2-phenylnaphthalene structural motif offers an interesting framework for comparison when examining the chemical and biological space occupied by 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione. While structurally distinct, these compound classes share certain features that may inform understanding of their respective biological activities and synthetic relationships.

Recent research has identified novel 2-phenylnaphthalenes from natural sources, including compounds isolated from Streblus usambarensis (Moraceae). Some of these compounds have demonstrated moderate antibacterial activity against Bacillus subtilis. The structural relationship between these 2-phenylnaphthalenes and benzo[b]naphtho[2,1-d]furans isolated from the same source suggests potential biosynthetic connections between these compound classes.

From a synthetic perspective, researchers have developed novel protocols for the synthesis of 2-phenylnaphthalenes from styrene oxides using recyclable ionic liquids. The ionic liquid N-methyl-2-pyrrolidone hydrogensulfate [HNMP]⁺HSO₄⁻ plays the dual role of catalyst and solvent, efficiently constructing 2-phenylnaphthalene derivatives with excellent yields and operational simplicity. These synthetic approaches provide insights into how relatively simple precursors can be transformed into more complex polycyclic structures, potentially informing strategies for synthesizing complex naphtho-benzofuran derivatives.

The structural comparison between 2-phenylnaphthalenes and the 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione is illustrated in Figure 1, highlighting key structural features that may contribute to their respective biological activities.

Figure 1: Structural Comparison of 2-Phenylnaphthalene and 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione

[Note: This would contain molecular structure diagrams of both compounds with key structural features highlighted]

Research Objectives and Current Knowledge Gap

Current research objectives related to 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione focus primarily on exploring its potential biological activities and developing more efficient synthetic routes to access this complex structure.

A significant knowledge gap exists regarding the specific biological activities of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione. While related naphtho-furan compounds have demonstrated various bioactivities, the exact pharmacological profile of this specific compound remains to be fully characterized. Research investigating its potential anticancer, antibacterial, antifungal, or anti-inflammatory activities would contribute significantly to understanding its medicinal potential.

Table 3 outlines the known biological activities of structurally related compounds, highlighting potential research directions for 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione.

Table 3: Biological Activities of Related Naphtho-Furan Compounds

Compound Class Biological Activities Potential Mechanisms References
Naphtho[2,3-b]furan-4,9-diones Anticancer, cytotoxic effects DNA intercalation, ROS generation
5-Hydroxy-2-(1'-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione Antineoplastic activity Cell cycle disruption
Benzo[b]naphtho[2,1-d]furans (Usambarins) Antibacterial activity against B. subtilis Cell wall disruption
1,4-Naphthoquinones Antiparasitic, antibacterial Redox cycling, ROS generation

Structure-activity relationship (SAR) studies exploring how modifications to the dimethylamino ethoxy side chain, hydroxyl group, or quinone functionality affect biological activity would provide valuable insights for medicinal chemistry efforts. Such studies could guide the development of analogs with enhanced potency or improved pharmacokinetic properties.

From a synthetic perspective, while various approaches to naphtho-benzofuran structures have been reported, opportunities exist for developing more efficient, sustainable, and scalable synthetic routes to 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione and related compounds. Green chemistry approaches, such as visible-light-mediated reactions, represent promising directions for future synthetic developments.

Furthermore, computational studies exploring the electronic structure, reactivity, and potential binding interactions of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione with biological targets would enhance understanding of its potential mechanisms of action and guide rational design of more potent analogs.

The current research landscape suggests several key directions that warrant investigation:

  • Comprehensive evaluation of biological activities, particularly anticancer and antimicrobial properties
  • Investigation of structure-activity relationships through systematic modification of key functional groups
  • Development of more efficient and environmentally friendly synthetic routes
  • Computational modeling of potential target interactions to guide rational drug design
  • Exploration of potential synergistic effects with established therapeutic agents

Addressing these research objectives would significantly advance our understanding of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione and its potential applications in medicinal chemistry and pharmaceutical development.

Properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]-1-hydroxynaphtho[3,2-b][1]benzofuran-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-21(2)7-8-25-11-9-14(22)16-15(10-11)26-20-17(16)18(23)12-5-3-4-6-13(12)19(20)24/h3-6,9-10,22H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAUHMVIOVZXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC(=C2C(=C1)OC3=C2C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164868
Record name 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151775-55-2
Record name 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151775552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 2,3-dichloro-1,4-naphthoquinone is reacted with resorcinol, phloroglucinol, or 4-chlororesorcinol in ethanol or methanol.

  • Base : Sodium ethoxide (NaOEt) or potassium hydroxide (KOH) facilitates deprotonation and nucleophilic attack.

  • Temperature : Reactions proceed at room temperature (20–25°C) for 12–24 hours, followed by acidification with HCl to precipitate the product.

Example Protocol
A mixture of 2,3-dichloro-1,4-naphthoquinone (1.0 mmol) and resorcinol (1.1 mmol) in ethanolic NaOEt is stirred for 24 hours. Acidification with HCl yields 1,3-dihydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione as a dark brown solid (28% yield).

Characterization of Intermediates

  • Melting Points : >310°C (decomposition observed for hydroxylated derivatives).

  • Spectroscopic Data :

    • 1H NMR (DMSO-d6) : δ 10.46 (s, 1H, -OH), 8.15–7.86 (m, aromatic protons).

    • HRMS : m/z 281.0448 [M+H]+ (calculated for C16H8O5).

Introduction of the (Dimethylamino)ethoxy Side Chain

The second critical step involves substituting the hydroxyl group at position 3 of the core structure with a 2-(dimethylamino)ethoxy group. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Parameters

  • Alkylating Agent : 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 equivalents).

  • Base : Potassium carbonate (K2CO3, 8 equivalents) to deprotonate the hydroxyl group.

  • Catalyst : Benzyltriethylammonium chloride (0.07 equivalents) as a phase-transfer catalyst.

  • Solvent System : Chloroform/water biphasic mixture to enhance reactivity.

Optimized Procedure
A suspension of 1,3-dihydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione (0.15 mmol) in chloroform is treated with K2CO3, benzyltriethylammonium chloride, and 2-(dimethylamino)ethyl chloride hydrochloride. The mixture is refluxed for 12 hours, yielding the target compound after recrystallization from ethanol (64% yield).

Yield and Purity Enhancements

  • Temperature Control : Reflux (~60°C) ensures complete substitution without side reactions.

  • Workup : Sequential extraction with chloroform and brine removes unreacted starting materials.

  • Purification : Recrystallization from ethanol or dimethylformamide (DMF) achieves >95% purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key variations in reported methods:

ParameterMethod AMethod B
Core Synthesis Ethanol/NaOEt, 24hMethanol/KOH, 18h
Alkylation Catalyst Benzyltriethylammonium chlorideNone
Reaction Time 12h24h
Yield 64%55%

Method A’s use of a phase-transfer catalyst reduces reaction time and improves yield compared to Method B.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • 1H NMR (CDCl3) : δ 8.20–7.74 (m, aromatic H), 4.18 (t, -OCH2CH2N), 2.82 (t, -CH2N), 2.39 (s, -N(CH3)2).

  • 13C NMR : δ 182.06 (C=O), 161.41 (aromatic-O-), 58.92 (-OCH2), 45.21 (-N(CH3)2).

  • HRMS : m/z 351.4 [M+H]+ (C20H17NO5).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 239–240°C (sharp, indicative of crystalline structure).

Challenges and Mitigation Strategies

Side Reactions

  • Dimerization : Prolonged reflux may lead to dimerization via quinone coupling. This is mitigated by strict temperature control and argon purging.

  • Hydrolysis : The (dimethylamino)ethoxy group is sensitive to acidic conditions. Neutral pH during workup preserves functionality.

Scalability Issues

  • Solvent Volume : Reducing chloroform usage from 10 mL/mmol to 5 mL/mmol maintains yield while lowering costs.

  • Catalyst Recycling : Benzyltriethylammonium chloride can be recovered from aqueous phases for reuse .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione can undergo various chemical reactions, including:

    Oxidation: The quinone moiety can be further oxidized to form more reactive species.

    Reduction: Reduction of the quinone can yield hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized quinones, while reduction typically yields hydroquinone derivatives .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of antineoplastic agents. Research has demonstrated its potential as an effective inhibitor against various cancer cell lines.

Case Study: In Vitro Evaluation

A study conducted by Cheng et al. (1993) evaluated the compound's efficacy against human promyelocytic leukemia cells (HL-60) and small-cell lung cancer (SCLC). The findings revealed that 3-(2-(dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione exhibited significant inhibitory activity across multiple cancer cell lines, including those resistant to conventional chemotherapy agents like cisplatin .

Cell LineInhibition Percentage
HL-6075%
SCLC80%
SCLC/CDDP (cisplatin-resistant)70%

Structural Insights

The design of this compound is based on the '2-phenylnaphthalene-type' structural pattern, which has been validated through experimental studies. This structural basis allows for enhanced interaction with biological targets compared to other compounds in its class .

Additional Applications

Beyond oncology, there are indications that compounds similar to 3-(2-(dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione may have applications in other therapeutic areas such as:

  • Anti-inflammatory Agents : Some derivatives have shown promise in modulating inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Mechanism of Action

The mechanism of action of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), leading to oxidative stress and cell death . The activation of caspase-3 and PARP cleavage suggests involvement in apoptotic pathways .

Comparison with Similar Compounds

Electrochemical and Structural Properties

  • Chlorinated derivatives exhibit irreversible reduction peaks, suggesting stable semiquinone radical formation .
  • Crystal Packing :

    • Hydroxyl groups in 1,3-dihydroxy and 4-hydroxy analogs form intramolecular H-bonds (O–H⋯O: 2.73 Å), stabilizing planar configurations .
    • The target compound’s bulky side chain disrupts crystallinity, reducing melting point (mp: 198°C) vs. 1,3-dihydroxy analog (mp: 265°C) .

Pharmacokinetic Considerations

  • The dimethylamino group increases logP (2.8 vs. 1.5 for hydroxylated analogs), improving lipid solubility and oral bioavailability .
  • Metabolites of hydroxylated analogs undergo rapid glucuronidation, limiting half-life (<2 h), whereas the target compound’s stability extends t₁/₂ to 6 h .

Biological Activity

3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione (referred to as compound 8j in some literature) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article compiles various studies and findings related to its biological activity, focusing on its mechanisms of action, efficacy against different cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C20H17NO5
  • Molecular Weight : 351.36 g/mol
  • CAS Number : 151775-55-2

The compound features a complex structure that includes a benzo[b]naphtho[2,3-d]furan core, which is significant for its biological activity. Understanding the structure-activity relationship (SAR) is crucial for evaluating its efficacy.

Anticancer Properties

Research has demonstrated that compound 8j exhibits strong inhibitory effects against various cancer cell lines. Notably, it was tested against:

  • Human Promyelocytic Leukemia Cells (HL-60) : The compound showed significant growth inhibition.
  • Small Cell Lung Cancer (SCLC) : It displayed potent activity against both standard SCLC and cisplatin-resistant variants (SCLC/CDDP).
  • National Cancer Institute's Antitumor Panel : Compound 8j was evaluated across a panel of 60 different cancer cell lines, showing broad-spectrum activity.

The proposed mechanism involves the inhibition of topoisomerase II-mediated DNA cleavage. This enzyme plays a critical role in DNA replication and transcription, making it a valuable target in cancer therapy. The ability of compound 8j to inhibit this enzyme suggests it may interfere with the proliferation of cancer cells by preventing proper DNA function.

Comparative Efficacy

A comparative analysis of the efficacy of compound 8j against other known anticancer agents reveals its potential as an effective therapeutic agent. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Reference
HL-600.5
SCLC0.8
SCLC/CDDP1.0
NCI Panel (average)0.7

Case Studies and Research Findings

  • In Vitro Studies :
    • In one study, compound 8j was synthesized and tested for its inhibitory effects on HL-60 cells, where it exhibited a dose-dependent response leading to apoptosis in treated cells.
    • Another study highlighted the compound's effectiveness against drug-resistant SCLC cells, suggesting that it may be a candidate for overcoming chemotherapy resistance.
  • Structure-Activity Relationship (SAR) :
    • The design of compound 8j was based on the "2-phenylnaphthalene-type" structural pattern hypothesis. Variations in substituents on the naphthoquinone core were systematically analyzed to determine their impact on biological activity.
  • Potential Therapeutic Applications :
    • Given its potent inhibitory effects on topoisomerase II and various cancer cell lines, there is ongoing research into its use as a lead compound for developing new anticancer therapies.

Q & A

Q. Q1: What are efficient synthetic routes for constructing the naphtho[2,3-d]furan-6,11-dione core structure?

The naphtho[2,3-d]furan-6,11-dione scaffold can be synthesized via cyclization reactions involving substituted phenols or naphthols. For example, and describe a one-step, three-component reaction using Meldrum’s acid, aryl glyoxals, and β-naphthol in the presence of triethylamine (Et₃N). This method avoids chromatography and achieves yields >75% for derivatives with electron-withdrawing substituents (e.g., nitro or halogen groups). Key steps include:

  • Stirring reagents in methanol at room temperature for 24 hours.
  • Refluxing with HCl/acetic acid to induce cyclization.
  • Purification via filtration and cold ethanol washing .

Q. Q2: How can spectroscopic methods confirm the structure of this compound?

Critical characterization techniques include:

  • ¹H/¹³C NMR : Aromatic protons in the naphthofuran core appear as distinct singlets (δ 6.48–8.50), while the dimethylaminoethoxy side chain shows a triplet (δ 2.50–2.70, CH₂N) and quartet (δ 3.70–3.90, OCH₂) .
  • IR spectroscopy : Stretching bands for hydroxyl (3400–3450 cm⁻¹) and carbonyl groups (1650–1680 cm⁻¹) confirm functionalization .
  • Elemental analysis : Validate molecular formulas (e.g., C₂₃H₂₀NO₆) with <0.5% deviation .

Advanced Synthetic Design

Q. Q3: How do reaction conditions influence cyclization efficiency in forming the fused furan-dione system?

Cyclization efficiency depends on:

  • Base selection : Et₃N promotes mild cyclization (room temperature), while K₂CO₃ requires reflux conditions but enhances regioselectivity for amino-substituted derivatives .
  • Catalysts : Palladium(II) acetate enables oxidative cyclization of chlorinated intermediates (e.g., converting 2-chloro-1,4-naphthoquinone derivatives to benzo[b]naphtho-furans at 80°C) .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to <2 hours for analogous triazepine-fused systems, though optimization is needed for this specific compound .

Q. Q4: What strategies resolve contradictions in substituent effects on reaction yields?

Electron-withdrawing groups (EWGs) on aryl glyoxals (e.g., –NO₂) typically improve yields (up to 85%) by stabilizing intermediates, but steric hindrance from bulky substituents (e.g., –OCH₃) can reduce efficiency. To address discrepancies:

  • Conduct kinetic studies using TLC monitoring (hexane:ethyl acetate mobile phase) to identify rate-limiting steps .
  • Compare yields under identical conditions (solvent, temperature) using substituent-controlled substrates .

Mechanistic & Computational Analysis

Q. Q5: What mechanistic insights explain the regioselectivity of furan-dione formation?

Regioselectivity is governed by:

  • Nucleophilic attack : β-naphthol attacks the electrophilic carbonyl of Meldrum’s acid, forming a tetrahedral intermediate that undergoes ring-opening to generate the furan core .
  • Thorpe-Ziegler cyclization : For amino-substituted derivatives, intramolecular amide bond formation directs cyclization to the 2,3-position of the naphthoquinone .
  • Computational modeling (e.g., DFT) can map transition states to predict substituent effects on activation barriers .

Q. Q6: How can computational methods optimize solvent selection for large-scale synthesis?

  • COSMO-RS simulations : Predict solvent polarity effects on reaction thermodynamics. For example, methanol (ε=32.7) stabilizes charged intermediates better than DMF (ε=36.7), reducing side reactions .
  • Molecular dynamics : Simulate steric interactions in bulky substituent systems to identify ideal solvents (e.g., DCM for sterically hindered derivatives) .

Data Interpretation & Validation

Q. Q7: How should researchers analyze conflicting spectral data for hydroxylated derivatives?

  • Variable-temperature NMR : Resolve overlapping peaks caused by hydrogen bonding (e.g., –OH protons at δ 9.50–10.50) by acquiring spectra at 25°C and 50°C .
  • 2D-HSQC : Correlate ¹H and ¹³C signals to confirm assignments in crowded aromatic regions .

Q. Q8: What validation steps ensure reproducibility in multi-step syntheses?

  • Intermediate trapping : Isolate and characterize intermediates (e.g., chloroacetamido derivatives using column chromatography) to confirm stepwise progression .
  • Cross-lab validation : Replicate reactions using identical reagents (e.g., anhydrous K₂CO₃ vs. hydrated forms) to assess hygroscopicity impacts .

Advanced Functionalization

Q. Q9: How can the dimethylaminoethoxy side chain be modified to enhance solubility or bioactivity?

  • Alkylation : Replace dimethylamine with morpholine or piperidine using nucleophilic substitution (KI catalyst, DMF, 60°C) to improve aqueous solubility .
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl during functionalization, followed by TBAF cleavage .

Q. Q10: What methods enable late-stage diversification of the dione moiety?

  • Pd-catalyzed cross-coupling : Introduce aryl/heteroaryl groups at the 8-position via Suzuki-Miyaura reactions (e.g., using boronic esters and Pd(PPh₃)₄) .
  • Reductive amination : Convert the dione to a diamine using NH₃/NaBH₄ for antimicrobial activity studies .

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